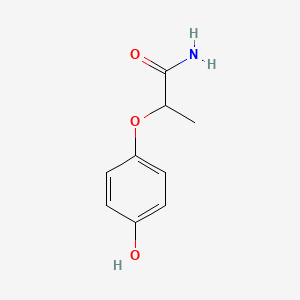

2-(4-Hydroxyphenoxy)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(9(10)12)13-8-4-2-7(11)3-5-8/h2-6,11H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEABHYXUHCZON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)OC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Hydroxyphenoxy)propanamide from Hydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to 2-(4-hydroxyphenoxy)propanamide, a molecule of interest in medicinal chemistry and drug development, starting from the readily available precursor, hydroquinone. The synthesis involves a two-step process: a Williamson ether synthesis to form the intermediate 2-(4-hydroxyphenoxy)propanoic acid, followed by an amidation reaction to yield the final product. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound from hydroquinone is achieved in two primary stages:

-

Williamson Ether Synthesis: This classical reaction is employed to form the ether linkage between hydroquinone and a three-carbon synthon, yielding 2-(4-hydroxyphenoxy)propanoic acid. Careful control of reaction conditions is crucial to favor mono-alkylation and prevent the formation of the bis-ether byproduct.

-

Amidation: The carboxylic acid intermediate is then converted to the corresponding primary amide, this compound. This transformation can be accomplished through several methods, with the choice of reagents being critical to avoid unwanted side reactions involving the phenolic hydroxyl group.

Caption: Overall synthetic pathway from hydroquinone to this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-Hydroxyphenoxy)propanoic Acid

This procedure is adapted from established patent literature, focusing on maximizing the yield of the mono-alkylated product.

Reaction Scheme:

Caption: Williamson ether synthesis of 2-(4-hydroxyphenoxy)propanoic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| Hydroquinone | 110.11 | 574 | 5.22 |

| Sodium Hydroxide (47% solution) | 40.00 | 799.5 | 9.39 |

| S-2-Chloropropanoic Acid Sodium Salt (aq) | 130.52 | 544.4 (as free acid) | 1.63 |

| Sodium Bisulfite | 104.06 | 5.74 | 0.055 |

| Water | 18.02 | 1014 | 56.27 |

| Methylisobutylketone (MiBK) | 100.16 | As needed | - |

| Sulfuric Acid (98%) | 98.08 | As needed | - |

| Hydrochloric Acid (32%) | 36.46 | As needed | - |

Procedure:

-

To a reaction flask equipped with a stirrer and a nitrogen inlet, charge hydroquinone (574 g, 5.22 mol), sodium bisulfite (5.74 g), and water (1014 g).

-

Establish a nitrogen blanket and stir the mixture while heating to 50°C.

-

Add a 47% solution of sodium hydroxide (799.5 g, 9.39 mol).

-

Heat the solution to 65°C.

-

Slowly add an aqueous solution of S-2-chloropropanoic acid sodium salt (544.4 g, representing 1.63 mol of the free acid) to the reaction mixture.

-

Maintain the reaction mixture at 65°C for 4 hours.

-

After the reaction period, cool the mixture and add 700 g of water, ensuring the temperature remains below 45°C.

-

Extract the unreacted hydroquinone with methylisobutylketone (MiBK).

-

Adjust the pH of the remaining aqueous phase to approximately 2 with 98% sulfuric acid.

-

Extract the product, R-2-(4-hydroxyphenoxy)propanoic acid, with MiBK.

-

Combine the organic extracts and wash with a solution of potassium hydroxide and sodium bisulfite in water.

-

Acidify the resulting aqueous solution of the potassium salt to pH 1 with 32% hydrochloric acid.

-

Cool the mixture to 20°C to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain R-2-(4-hydroxyphenoxy)propanoic acid.

Expected Yield: Approximately 85%.

Step 2: Synthesis of this compound

This protocol utilizes a thionyl chloride-mediated conversion of the carboxylic acid to the acid chloride, followed by in-situ amidation. This one-pot procedure is efficient, however, care must be taken due to the corrosive and reactive nature of thionyl chloride. The presence of a non-nucleophilic base is essential to neutralize the HCl generated.

Reaction Scheme:

Caption: One-pot amidation of 2-(4-hydroxyphenoxy)propanoic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (per 1 mmol of acid) | Moles (per 1 mmol of acid) |

| 2-(4-Hydroxyphenoxy)propanoic Acid | 182.17 | 182.2 mg | 1 mmol |

| Thionyl Chloride | 118.97 | 0.073 mL (1.2 mmol) | 1.2 mmol |

| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | ~0.15 mL (2.2 mmol) | 2.2 mmol |

| Triethylamine | 101.19 | 0.42 mL (3.0 mmol) | 3.0 mmol |

| Dichloromethane (DCM) | 84.93 | 10 mL | - |

| 1N Hydrochloric Acid | 36.46 | As needed | - |

| 1N Sodium Hydroxide | 40.00 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2-(4-hydroxyphenoxy)propanoic acid (1 mmol) in anhydrous dichloromethane (10 mL).

-

Add triethylamine (3.0 mmol) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the formation of the acid chloride by thin-layer chromatography (TLC).

-

Cool the reaction mixture back to 0°C.

-

Slowly add aqueous ammonia (2.2 mmol) to the flask.

-

Stir the reaction mixture at room temperature for an additional 2-4 hours, or until TLC indicates the complete consumption of the acid chloride.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, water, and 1N NaOH.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Note on Protecting Groups: While the direct amidation described above is often feasible, in some cases, the phenolic hydroxyl group may react with thionyl chloride. If significant side product formation is observed, protection of the hydroxyl group as a silyl ether (e.g., TBDMS ether) prior to the amidation sequence is recommended. The silyl ether can be readily cleaved under mild acidic conditions after the amide formation.

Data Presentation

Table 1: Summary of Reactants and Conditions for the Synthesis of 2-(4-Hydroxyphenoxy)propanoic Acid

| Parameter | Value |

| Reactants | |

| Hydroquinone | 5.22 mol |

| S-2-Chloropropanoic Acid Sodium Salt | 1.63 mol |

| Sodium Hydroxide | 9.39 mol |

| Solvent | Water |

| Temperature | 65°C |

| Reaction Time | 4 hours |

| Work-up | Acidification and Extraction with MiBK |

| Reported Yield | ~85% |

Table 2: Summary of Reagents and Conditions for the Amidation of 2-(4-Hydroxyphenoxy)propanoic Acid

| Parameter | Value |

| Reactants | |

| 2-(4-Hydroxyphenoxy)propanoic Acid | 1.0 equivalent |

| Thionyl Chloride | 1.2 equivalents |

| Aqueous Ammonia | 2.2 equivalents |

| Triethylamine | 3.0 equivalents |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 4-7 hours (total) |

| Work-up | Aqueous wash and extraction |

| Expected Purity | High (purification may be required) |

Experimental Workflow Visualization

Caption: Detailed experimental workflow for the two-step synthesis.

This comprehensive guide provides the necessary information for the successful synthesis of this compound from hydroquinone. Researchers are advised to adhere to standard laboratory safety practices when handling all chemicals, particularly thionyl chloride. The provided protocols offer a solid foundation, which may be further optimized based on specific laboratory conditions and desired product purity.

An In-depth Technical Guide to the Synthesis of 2-(4-hydroxyphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methodologies for the synthesis of 2-(4-hydroxyphenoxy)propanoic acid, an important intermediate in the production of various agrochemicals, particularly aryloxyphenoxypropionate herbicides. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and the relevant biochemical pathway to provide a thorough understanding for researchers and professionals in the field.

Introduction

2-(4-hydroxyphenoxy)propanoic acid is a key building block in the synthesis of a class of selective post-emergence herbicides used to control grass weeds in broadleaf crops. The biological activity of these herbicides is often stereospecific, with the (R)-enantiomer typically exhibiting significantly higher herbicidal efficacy. The core of their mechanism of action lies in the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species, a critical step in fatty acid biosynthesis. This guide focuses on the chemical synthesis of the racemic and chiral forms of 2-(4-hydroxyphenoxy)propanoic acid, providing a foundation for further derivatization and development.

Synthetic Methodologies

The synthesis of 2-(4-hydroxyphenoxy)propanoic acid can be achieved through several routes. The most common and industrially relevant methods are the Williamson ether synthesis and the hydrolysis of ester precursors.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of 2-(4-hydroxyphenoxy)propanoic acid synthesis, this reaction involves the nucleophilic substitution of a halide by a phenoxide ion. Typically, hydroquinone is reacted with a 2-halopropanoic acid or its ester under basic conditions. A key challenge in this synthesis is preventing the dialkylation of hydroquinone, which leads to the formation of a bis-acid byproduct. This can be mitigated by using a large excess of hydroquinone or by employing a protecting group strategy.

A common approach involves the reaction of hydroquinone with an alkali metal hydroxide to form the monosodium or monopotassium salt, which then reacts with a 2-halopropanoic acid.

Figure 1: Workflow for the Williamson Ether Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.

Method 2: Hydrolysis of Ester Precursors

Another common route to 2-(4-hydroxyphenoxy)propanoic acid is the hydrolysis of its corresponding esters, such as 2-(4-acetoxyphenoxy)propanoic acid or alkyl 2-(4-hydroxyphenoxy)propanoates. This method is often the final step in a multi-step synthesis where the ester or acetyl group serves as a protecting group or is a result of the preceding reaction steps. The hydrolysis can be carried out under acidic or basic conditions.

For instance, the hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid is a straightforward deprotection step that yields the desired product with high purity.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of 2-(4-hydroxyphenoxy)propanoic acid and its intermediates.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Melting Point | 136-137.5 °C | [2] |

| Appearance | White to off-white powder or crystal | [3] |

Table 1: Physicochemical Properties of 2-(4-hydroxyphenoxy)propanoic acid

| Reaction | Reactants | Conditions | Yield | Reference |

| Hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid | 2-(4-acetoxyphenoxy)propanoic acid, ethanol, conc. HCl | Reflux, 2 hours | 93% | [2] |

| Williamson Ether Synthesis | p-cresol, chloroacetic acid, 30% aq. NaOH | 90-100°C, 30-40 minutes | - | [4] |

| Hydrolysis of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate | Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, sodium hydroxide, water | 20°C, 3 hours | 92.3% | [5] |

Table 2: Summary of Synthetic Reactions and Yields

| Compound | ¹H NMR (solvent) | ¹³C NMR (solvent) | IR (KBr, cm⁻¹) | Reference |

| 2-(4-hydroxyphenoxy)propanoic acid | (acetone-d₆) δ 1.52 (d, J=6.8 Hz, 3H), 4.67 (q, J=6.8 Hz, 1H), 6.75 (m, 4H) | - | 3265 (vs), 1707 (vs) | [2] |

| 2-(4-acetylphenoxy)propanoic acid | (CDCl₃) δ 1.69 (d, J=6.8 Hz, 3H), 2.55 (s, 3H), 4.8 (q, J=6.8 Hz, 1H), 6.92 and 7.93 (dd, J=9.0 Hz, 4H) | - | 3000 (br, vs), 2940 (br, s), 1754 (vs), 1650 (vs) | [6] |

| 2-(4-(benzyloxy)phenoxy)propionate | (CDCl₃) δ 7.40-7.29 (m, 4H), 6.88-6.80 (m, 4H), 4.97 (s, 2H), 4.64 (dd, J₁=1.6Hz, J₂=6.8Hz, 1H), 4.21 (m, 2H), 1.56 (d, J=1.6Hz, 3H), 1.24-1.19 (m, 3H) | (CDCl₃) δ 172.45, 153.96, 150.25, 142.21, 130.19, 128.57, 128.21, 116.69, 115.78, 70.56, 69.38, 61.53, 16.35, 14.98 | - | [7] |

Table 3: Spectroscopic Data

Experimental Protocols

Protocol 1: Synthesis via Williamson Ether Synthesis from p-Cresol and Chloroacetic Acid

This protocol is adapted from a general procedure for Williamson ether synthesis.[4][8][9]

Materials:

-

p-Cresol (4-methylphenol)

-

Chloroacetic acid

-

30% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Water

-

Litmus paper

Procedure:

-

In a suitable reaction vessel, dissolve approximately 4 g of KOH in 8 mL of water.

-

Add 2 g of p-cresol to the flask and swirl until a homogenous solution is formed.

-

Fit the flask with a reflux condenser and heat the mixture to a gentle boil.

-

Slowly add a solution of 1.5 g of chloroacetic acid in 5 mL of water dropwise through the condenser over a period of 10 minutes.

-

After the addition is complete, continue refluxing for an additional 10-30 minutes.

-

Cool the reaction mixture and dilute with approximately 10 mL of water.

-

Acidify the solution with concentrated HCl until it is acidic to litmus paper.

-

Transfer the acidic solution to a separatory funnel and extract with 10 mL of diethyl ether.

-

Wash the ether layer with 10 mL of water, followed by 10 mL of saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.

-

Carefully acidify the bicarbonate layer with 6M HCl to precipitate the crude product.

-

Collect the solid product by vacuum filtration and recrystallize from hot water to obtain purified 2-(4-methylphenoxy)acetic acid. The procedure for the target molecule, 2-(4-hydroxyphenoxy)propanoic acid, would be analogous, starting with hydroquinone instead of p-cresol.

Protocol 2: Synthesis via Hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid

This protocol is based on the hydrolysis procedure described by PrepChem.[2]

Materials:

-

2-(4-acetoxyphenoxy)propanoic acid

-

Ethanol

-

Concentrated hydrochloric acid (36%)

Procedure:

-

In a round-bottom flask, combine 1.2 g (5.3 mmol) of 2-(4-acetoxyphenoxy)propanoic acid with 15 mL of ethanol.

-

Add 2 drops of concentrated hydrochloric acid to the mixture.

-

Reflux the mixture for 2 hours.

-

After cooling, remove the ethanol under reduced pressure to yield the crude 2-(4-hydroxyphenoxy)propanoic acid.

-

The product can be further purified by recrystallization if necessary.

Biological Context: Mechanism of Action of Derived Herbicides

2-(4-hydroxyphenoxy)propanoic acid is a precursor to aryloxyphenoxypropionate ("fop") herbicides. These herbicides are potent inhibitors of acetyl-CoA carboxylase (ACCase) in grasses.[10][11] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid biosynthesis.[2][10] The inhibition of this enzyme disrupts the production of phospholipids, which are essential for building new membranes required for cell growth and division.[10] This leads to a cessation of growth, followed by chlorosis and necrosis, ultimately resulting in the death of the susceptible plant.[12]

Figure 2: Biochemical pathway showing the inhibition of Acetyl-CoA Carboxylase (ACCase) by aryloxyphenoxypropionate herbicides.

This targeted mode of action provides the basis for the selectivity of these herbicides, as the ACCase enzyme in broadleaf plants is structurally different and less sensitive to inhibition.[10] The development of new and more effective herbicides often relies on a deep understanding of these synthetic and biochemical principles.

References

- 1. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]

- 2. file.sdiarticle3.com [file.sdiarticle3.com]

- 3. journalijbcrr.com [journalijbcrr.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]

- 6. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]

- 7. Quizalofop-P-ethyl: Herbicide in Soybean Fields - HEBEN [hb-p.com]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 10. wssa.net [wssa.net]

- 11. researchgate.net [researchgate.net]

- 12. chemicalwarehouse.com [chemicalwarehouse.com]

An In-depth Technical Guide to the Chemical Properties of 2-(4-Hydroxyphenoxy)propanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxyphenoxy)propanamide is a synthetic organic compound of interest in various fields of chemical and biological research. Its structure, featuring a hydroxyphenoxy group attached to a propanamide moiety, provides a versatile scaffold for potential applications in drug discovery, polymer science, and as a synthetic building block. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound, with a comparative analysis to its carboxylic acid precursor, 2-(4-hydroxyphenoxy)propanoic acid.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. Therefore, a comparative table including data for its well-characterized precursor, 2-(4-hydroxyphenoxy)propanoic acid, is provided for context and to guide experimental design.

| Property | This compound | 2-(4-hydroxyphenoxy)propanoic acid |

| IUPAC Name | This compound | 2-(4-hydroxyphenoxy)propanoic acid[1] |

| Synonyms | - | (±)-2-(p-Hydroxyphenoxy)propionic acid |

| CAS Registry Number | 1094370-49-6[2] | 67648-61-7 |

| Molecular Formula | C₁₂H₁₇NO₃[2] | C₉H₁₀O₄[3][4] |

| Molecular Weight | 223.27 g/mol [2] | 182.17 g/mol [1] |

| Melting Point | Data not available | 143-146 °C |

| Boiling Point | Data not available | 367.5 ± 17.0 °C at 760 mmHg (Predicted)[3] |

| Solubility | Data not available | Slightly soluble in DMSO and Methanol[5] |

| pKa (Predicted) | Data not available | 3.32 ± 0.10[5] |

| logP (Predicted) | Data not available | 0.86[3] |

Spectroscopic Data

| Spectroscopy | This compound |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.08 (d, J = 6.3 Hz, 6H, isopropyl CH₃), δ 1.45 (s, 3H, propanamide CH₃), δ 4.12 (m, 1H, isopropyl CH), δ 6.72 (d, J = 8.5 Hz, 2H, aromatic H), δ 7.25 (d, J = 8.5 Hz, 2H, aromatic H), δ 9.32 (s, 1H, phenolic OH)[2] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 22.1 (isopropyl CH₃), δ 45.8 (propanamide CH₃), δ 70.3 (ether C-O), δ 115.4–156.2 (aromatic carbons), δ 172.5 (amide C=O)[2] |

Experimental Protocols

Synthesis of 2-(4-hydroxyphenoxy)propanoic acid

The precursor, 2-(4-hydroxyphenoxy)propanoic acid, can be synthesized via hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid.

Procedure:

-

2-(4-Acetoxyphenoxy)propanoic acid (1.2 g, 5.3 mmol) is combined with ethanol (15 mL).

-

Two drops of concentrated hydrochloric acid (36%) are added to the mixture.

-

The mixture is refluxed for 2 hours.

-

Following reflux, the ethanol is removed under reduced pressure to yield 2-(4-hydroxyphenoxy)propanoic acid.[6]

A patented method describes the synthesis using hydroquinone and ethyl lactate as raw materials, which involves the protection of a single hydroxyl group to prevent the formation of di-ethers, followed by deprotection and hydrolysis.[7]

Synthesis of this compound

The target compound, this compound, is synthesized from its carboxylic acid precursor. Two primary routes are outlined below.

Route 1: Direct Amidation This method involves the direct coupling of 2-(4-hydroxyphenoxy)propanoic acid with an amine (e.g., isopropylamine) using a coupling agent.

-

Reactants : 2-(4-Hydroxyphenoxy)propionic acid and isopropylamine.[2]

-

Coupling Agents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2]

-

Solvent : Dichloromethane or Tetrahydrofuran (THF).[2]

-

Conditions : The reaction is typically carried out at a temperature of 0–25°C for 12–24 hours.[2]

-

Yield : A yield of 70–85% can be expected after recrystallization.[2]

Route 2: Acid Chloride Intermediate This two-step process involves the conversion of the carboxylic acid to an acid chloride, which then reacts with the amine.

-

Chlorination : 2-(4-hydroxyphenoxy)propanoic acid is treated with thionyl chloride (SOCl₂) to form 2-(4-hydroxyphenoxy)propionyl chloride.[2]

-

Amine Reaction : The resulting acid chloride is reacted with isopropylamine in anhydrous ether at 0°C.[2]

Chemical Reactivity and Potential Applications

This compound can undergo several chemical reactions, including:

-

Oxidation : The hydroxyl group on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.[2]

-

Reduction : The amide functional group can be reduced to form the corresponding amine.[2]

-

Substitution : The phenoxy group can participate in nucleophilic substitution reactions.[2]

These reactive sites make it a valuable building block in organic synthesis for creating more complex molecules.[2]

Biological and Industrial Significance

While specific biological activities of this compound are not extensively detailed, it is a subject of interest in pharmacological and biochemical research due to its structural features.[2]

-

Enzyme Inhibition : Research indicates that this compound has the potential to inhibit specific enzymes, suggesting its candidacy for therapeutic applications. The hydroxyphenoxy group can form hydrogen bonds with proteins or enzymes, potentially modulating their activity.[2] Studies on related propanamide-sulfonamide based drug conjugates have shown dual inhibition of urease and cyclooxygenase-2 (COX-2).[8]

-

Drug Discovery : The structural complexity of this compound allows for various biological interactions, making it a lead compound for the development of new drug formulations. Derivatives of the related 2-(4-hydroxyphenoxy)propanoic acid have been investigated for their potential as G protein-coupled receptor 40 agonists for treating type 2 diabetes.

-

Polymer Chemistry : The compound is utilized in the development of new polymers, contributing to materials with enhanced thermal stability and mechanical strength.[2]

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Potential Applications

Caption: Potential applications of this compound.

References

- 1. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide | 1094370-49-6 | Benchchem [benchchem.com]

- 3. (R)-2-(4-Hydroxyphenoxy)propanoic acid | CAS#:94050-90-5 | Chemsrc [chemsrc.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Hydroxyphenoxy)propanoic Acid

A Note on Nomenclature: This technical guide focuses on the chemical compound 2-(4-Hydroxyphenoxy)propanoic Acid . While the initial query requested information on "2-(4-Hydroxyphenoxy)propanamide" (CAS Number: 127437-43-8), a thorough literature search reveals a significant lack of in-depth technical data, experimental protocols, and biological pathway information for this specific amide. In contrast, the corresponding carboxylic acid, 2-(4-hydroxyphenoxy)propanoic acid, is a well-documented and industrially significant compound. It is a key intermediate in the synthesis of numerous herbicides.[1][2][3][4][5] This guide provides comprehensive information on 2-(4-hydroxyphenoxy)propanoic acid, which is likely the compound of greater interest to researchers, scientists, and drug development professionals.

Chemical Identity and Properties

2-(4-Hydroxyphenoxy)propanoic acid is a chemical compound that exists as a racemic mixture and as individual enantiomers. The (R)-enantiomer, in particular, is a crucial chiral intermediate in the production of aryloxyphenoxypropionate herbicides.[4][6]

| Identifier | Information | Reference |

| IUPAC Name | 2-(4-hydroxyphenoxy)propanoic acid | [7][8] |

| CAS Number | 67648-61-7 (racemic) | [8] |

| 94050-90-5 ((R)-enantiomer) | [7][9][10] | |

| Molecular Formula | C₉H₁₀O₄ | [7][10] |

| Molecular Weight | 182.17 g/mol | [7][8][10] |

| Melting Point | 145-148 °C | [9] |

Synthesis and Production

The synthesis of 2-(4-hydroxyphenoxy)propanoic acid is a critical process for the agrochemical industry. Both chemical and biological methods have been developed for its production.

Chemical Synthesis

A common chemical synthesis route involves the reaction of hydroquinone with an S-2-halopropanoic acid in the presence of a base.[5] Challenges in chemical synthesis include preventing over-alkylation of hydroquinone and the formation of colored by-products from the oxidation of hydroquinone.[5]

Experimental Protocol: Synthesis of 2-(4-hydroxyphenoxy)propanoic acid

A patented method for the synthesis of 2-[4-(hydroxyphenoxy)]propionic acid involves the following steps:

-

Protection of Hydroquinone: Hydroquinone is first reacted with a protecting group to prevent the formation of di-ethers.

-

Reaction with Ethyl Lactate Derivative: The protected hydroquinone is then reacted with an ethyl lactate derivative.

-

Deprotection and Hydrolysis: The protecting group is removed, and the ester is hydrolyzed to yield 2-[4-(hydroxyphenoxy)]propionic acid.[1]

This method is described as having the advantages of mild reaction conditions, short reaction times, simple post-treatment, high yield, and low production cost, making it suitable for industrial applications.[1]

Biocatalytic Production

An alternative, environmentally friendly approach to producing (R)-2-(4-hydroxyphenoxy)propanoic acid is through the regioselective hydroxylation of (R)-2-phenoxypropionic acid by microorganisms. The fungus Beauveria bassiana has been identified as an effective biocatalyst for this transformation.[3][4][6]

Experimental Protocol: Microbial Production of (R)-2-(4-hydroxyphenoxy)propanoic acid

-

Cultivation of Beauveria bassiana: The fungus is cultivated in a suitable fermentation medium.

-

Substrate Addition: (R)-2-phenoxypropionic acid is added to the culture.

-

Biotransformation: The fungus hydroxylates the substrate at the C-4 position of the phenyl ring.

-

Extraction and Purification: The product, (R)-2-(4-hydroxyphenoxy)propanoic acid, is extracted from the fermentation broth and purified.[4][6]

Optimization of the culture medium and fermentation conditions is crucial for maximizing the yield of the desired product.[3][6]

Biological Activity and Applications

The primary application of 2-(4-hydroxyphenoxy)propanoic acid is as a key intermediate in the synthesis of aryloxyphenoxypropionate herbicides.[4] These herbicides are widely used in agriculture to control grassy weeds.

While there is limited direct research on the biological activities of 2-(4-hydroxyphenoxy)propanoic acid itself, related phenolic and propanamide structures have been investigated for various pharmacological properties. For instance, propanamide-sulfonamide conjugates have been studied as dual inhibitors of urease and cyclooxygenase-2.[11] Natural flavonoids, which share some structural similarities, are known for their broad-spectrum antibacterial activities.[12]

Signaling Pathways and Experimental Workflows

As 2-(4-hydroxyphenoxy)propanoic acid is primarily an intermediate, there is a lack of information regarding its direct interaction with specific signaling pathways. However, we can visualize the logical workflow for its production and subsequent use.

Caption: Logical workflow for the synthesis and application of 2-(4-Hydroxyphenoxy)propanoic Acid.

Conclusion

2-(4-Hydroxyphenoxy)propanoic acid is a compound of significant interest, primarily due to its role as a precursor in the agrochemical industry. While the initially requested this compound is not well-documented, the extensive research on the corresponding carboxylic acid provides a wealth of technical information for researchers and scientists. The development of both chemical and biocatalytic synthesis methods highlights the ongoing efforts to produce this key intermediate in an efficient and environmentally friendly manner. Future research may explore potential biological activities of this compound beyond its current application as a synthetic intermediate.

References

- 1. Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. prepchem.com [prepchem.com]

- 3. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic [quickcompany.in]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxyphenoxy propionic acid | C9H10O4 | CID 179741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (R)-2-(4-Hydroxyphenoxy)propanoic acid | CAS#:94050-90-5 | Chemsrc [chemsrc.com]

- 10. scbt.com [scbt.com]

- 11. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide and its Analogue, Lactofen

Disclaimer: Direct research on the specific mechanism of action for 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide is limited in publicly available scientific literature. However, this molecule shares significant structural similarity with the well-characterized diphenyl ether herbicide, Lactofen. Therefore, this guide will focus on the established mechanism of action of Lactofen as a representative for this class of compounds, providing a robust framework for understanding the potential biological activity of 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide.

Introduction

2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide belongs to a class of chemical compounds that have garnered interest for their biological activities. Its structural analogue, Lactofen, is a widely used herbicide, and its mechanism of action has been extensively studied.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanism of action, focusing on the inhibition of protoporphyrinogen oxidase (PPO) and the subsequent physiological effects. The information presented is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this herbicidal mode of action.

Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The primary molecular target of Lactofen, and likely 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide, is the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[1][2][5] PPO is a critical enzyme in the biosynthesis of both chlorophyll in plants and heme in animals.[5][6] It catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[5][6]

The inhibition of PPO by diphenyl ether herbicides like Lactofen leads to a cascade of cytotoxic events:

-

Accumulation of Protoporphyrinogen IX: Inhibition of PPO causes the substrate, Protogen IX, to accumulate within the cell.[5][7]

-

Extracellular Oxidation: Protogen IX is then translocated from its normal site of action and, in the presence of light and oxygen, is rapidly oxidized to Proto IX.[7]

-

Generation of Reactive Oxygen Species (ROS): The accumulated Proto IX acts as a photosensitizer. Upon exposure to light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[1][3]

-

Lipid Peroxidation and Membrane Damage: Singlet oxygen is a potent oxidizing agent that attacks polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation.[3][8][9] This process leads to the loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[5]

The visible effects on plants include rapid wilting, necrosis, and a "bronzing" of the leaves.[1][3]

Signaling Pathway

The signaling pathway initiated by Lactofen is a photodynamic process that culminates in oxidative stress and programmed cell death.

Caption: Signaling pathway of Lactofen-induced cell death.

Quantitative Data

The inhibitory activity of Lactofen against PPO has been quantified, with IC₅₀ values varying depending on the source of the enzyme.

| Compound | Enzyme Source | IC₅₀ Value | Reference |

| Lactofen | Human PPO | 0.33 µM | [1] |

| Lactofen | Plant PPOs | 25 nM | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of PPO inhibitors.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay fluorometrically measures the inhibition of PPO by quantifying the formation of protoporphyrin IX.[1][2][10][11]

Objective: To determine the in vitro inhibitory activity of a compound against PPO.

Materials:

-

Purified PPO enzyme

-

Protoporphyrinogen IX (substrate)

-

Test compound (e.g., Lactofen) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 100 mM KH₂PO₄, 0.3% w/v Tween 80, 5 mM DTT, 1 mM EDTA, pH 7.2)

-

96-well microplate

-

Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~630 nm)

Workflow:

References

- 1. PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase [mdpi.com]

- 2. A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diphenylether Herbicide Lactofen Induces Cell Death and Expression of Defense-Related Genes in Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lactofen | C19H15ClF3NO7 | CID 62276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 6. Protoporphyrinogen oxidase - Wikipedia [en.wikipedia.org]

- 7. Herbicidal activity and molecular docking study of novel PPO inhibitors | Weed Science | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Inhibition of Membrane Lipid Peroxidation by Food-Borne Plant Polyphenols via the Nrf2/GPx4 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of protoporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Spectroscopic Profile of 2-(4-hydroxyphenoxy)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-hydroxyphenoxy)propanoic acid, a key intermediate in the synthesis of various chemical compounds, including herbicides. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering a valuable resource for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for 2-(4-hydroxyphenoxy)propanoic acid are summarized below.

¹H NMR Spectral Data

The proton NMR spectrum of 2-(4-hydroxyphenoxy)propanoic acid exhibits characteristic signals corresponding to the aromatic, methine, and methyl protons. Data has been reported in different deuterated solvents, leading to slight variations in chemical shifts.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Solvent |

| 11.6 | s | - | 1H | Carboxylic Acid (-COOH) | DMSO-d₆ |

| 6.68-6.61 | m | - | 4H | Aromatic (C₆H₄) | DMSO-d₆ |

| 4.65 | m | - | 1H | Methine (-CH) | DMSO-d₆ |

| 1.36 | d | 6.8 | 3H | Methyl (-CH₃) | DMSO-d₆ |

| 6.75 | M | - | 4H | Aromatic (C₆H₄) | Acetone-d₆ |

| 4.67 | q | 6.8 | 1H | Methine (-CH) | Acetone-d₆ |

| 1.52 | d | 6.8 | 3H | Methyl (-CH₃) | Acetone-d₆ |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 174.26 | Carboxylic Acid Carbon (-C OOH) | DMSO-d₆ |

| 153.22 | Aromatic Carbon (-C -OH) | DMSO-d₆ |

| 151.76 | Aromatic Carbon (-C -O-) | DMSO-d₆ |

| 120.35 | Aromatic Carbons | DMSO-d₆ |

| 119.55 | Aromatic Carbons | DMSO-d₆ |

| 72.36 | Methine Carbon (-C H) | DMSO-d₆ |

| 16.84 | Methyl Carbon (-C H₃) | DMSO-d₆ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 2-(4-hydroxyphenoxy)propanoic acid shows characteristic absorptions for the hydroxyl, carbonyl, and ether groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3265 | very strong | O-H stretch (hydroxyl group) |

| 1707 | very strong | C=O stretch (carboxylic acid) |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies.

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz and 100 MHz spectrometer, respectively.[1] The samples were prepared by dissolving the compound in deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the potassium bromide (KBr) pellet method. A small amount of the solid sample was mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded, with absorption frequencies reported in wavenumbers (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 2-(4-hydroxyphenoxy)propanoic acid.

References

Structural Elucidation of 2-(4-Hydroxyphenoxy)propanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-hydroxyphenoxy)propanamide. Due to the limited availability of direct experimental data for this specific compound, this document outlines a putative synthetic route and presents predicted spectroscopic and spectrometric data based on the analysis of the closely related precursor, 2-(4-hydroxyphenoxy)propanoic acid, and established principles of organic spectroscopy. Detailed hypothetical experimental protocols for the synthesis and characterization are provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis and characterization of novel small molecules in the fields of medicinal chemistry and drug development.

Introduction

This compound is a small organic molecule of interest due to its structural similarity to various biologically active compounds. The presence of a phenolic hydroxyl group, an ether linkage, and a primary amide functionality suggests its potential for diverse chemical interactions and biological activities. Accurate structural elucidation is the cornerstone of understanding its chemical properties and potential applications. This guide details the analytical workflow for confirming the structure of this compound.

Proposed Synthesis

The most direct synthetic route to this compound is through the amidation of its corresponding carboxylic acid, 2-(4-hydroxyphenoxy)propanoic acid, or its ester derivative. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

Structural Elucidation Workflow

The comprehensive structural characterization of a newly synthesized compound such as this compound involves a multi-technique analytical approach to unambiguously determine its chemical structure and purity.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic and spectrometric data for this compound. These predictions are derived from the known data of 2-(4-hydroxyphenoxy)propanoic acid and the expected influence of the primary amide group.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.0 | br s | 2H | -CONH₂ |

| ~6.8 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -OH) |

| ~6.7 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -O-) |

| ~4.6 | q, J ≈ 6.8 Hz | 1H | -CH(CH₃)- |

| ~1.5 | d, J ≈ 6.8 Hz | 3H | -CH(CH₃)- |

| (variable) | s | 1H | Ar-OH |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C=O (amide) |

| ~152 | Ar-C (para to -O-) |

| ~150 | Ar-C (para to -OH) |

| ~117 | Ar-CH (ortho to -O-) |

| ~116 | Ar-CH (ortho to -OH) |

| ~73 | -CH(CH₃)- |

| ~18 | -CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3180 | Strong, broad | N-H stretching (asymmetric and symmetric) |

| ~3200 | Strong, broad | O-H stretching |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2980-2920 | Medium | Aliphatic C-H stretching |

| ~1650 | Strong | C=O stretching (Amide I band) |

| ~1620 | Medium | N-H bending (Amide II band) |

| ~1230 | Strong | Aryl-O-C stretching |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 181 | [M]⁺ (Molecular ion) |

| 137 | [M - CONH₂]⁺ |

| 109 | [HOC₆H₄O]⁺ |

| 44 | [CONH₂]⁺ |

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

Materials:

-

2-(4-Hydroxyphenoxy)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Concentrated aqueous ammonia (NH₄OH)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 2-(4-hydroxyphenoxy)propanoic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

-

Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-(4-hydroxyphenoxy)propanoyl chloride.

-

Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a stirred, ice-cold concentrated aqueous ammonia solution (excess).

-

Stir the resulting mixture vigorously for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the purified product or analyze as a thin film on a salt plate.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: An electron ionization mass spectrometer (EI-MS) or an electrospray ionization mass spectrometer (ESI-MS).

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

Conclusion

A Technical Guide to the Key Chemical Reactions of 2-(4-Hydroxyphenoxy)propanamide: Oxidation and Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxyphenoxy)propanamide is a synthetic organic compound featuring a core structure that is prevalent in various biologically active molecules.[1] Its functional groups—a phenolic hydroxyl, an ether linkage, and a propanamide moiety—offer multiple sites for chemical modification, making it a valuable scaffold in medicinal chemistry and drug discovery.[2] The ability to selectively perform oxidation and reduction reactions on this molecule is crucial for synthesizing derivatives with modulated properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. This guide provides an in-depth overview of the key oxidative and reductive transformations of this compound, complete with experimental protocols, quantitative data, and process diagrams.

Oxidation Reactions

The primary site for oxidation on this compound is the electron-rich phenolic hydroxyl group. Phenols are generally more susceptible to oxidation than simple alcohols.[3] This reaction is fundamental for creating derivatives where the hydroxyl group is converted into a quinone or other oxidized forms, which can significantly alter the molecule's electronic and biological properties.[2][3]

1.1. Oxidizing Agents and Products

A variety of oxidizing agents can be employed to oxidize the phenolic moiety. The choice of reagent often dictates the final product and yield.

-

Common Oxidants: Reagents such as potassium permanganate (KMnO4), hydrogen peroxide (H2O2), chromic acid (Na2Cr2O7), and silver oxide (Ag2O) are effective for the oxidation of phenols.[2][3]

-

Hypervalent Iodine Reagents: Compounds like iodosobenzene diacetate (IBD) and particularly iodosobenzene (PhIO) are used for mild and efficient oxidation of phenols, often leading to quinone-type products.[4][5] The reaction mechanism typically involves the formation of an aryloxyiodonium(III) intermediate.[4]

The principal product from the oxidation of the 4-hydroxyphenoxy group is a benzoquinone derivative. This transformation involves the loss of two protons and two electrons from the hydroquinone-like moiety.[3]

Caption: General pathway for the oxidation of the phenol moiety.

1.2. Quantitative Data: PhIO-Mediated Oxidation

The following table summarizes yields for the synthesis of various 2-(4-hydroxyphenoxy)benzamide derivatives using a PhIO-mediated oxidation reaction, which serves as a model for the oxidation of the core scaffold.[5]

| Compound | Yield (%) | Reference |

| 5-Fluoro-2-(4-hydroxyphenoxy)benzamide | 89.5% | [5] |

| 5-Fluoro-2-(4-hydroxy-3-methylphenoxy)benzamide | 75.6% | [5] |

| 2-(4-Hydroxyphenoxy)-5-methylbenzamide | 60.0% | [5] |

1.3. Experimental Protocol: PhIO-Mediated Oxidation

This protocol is adapted from a method developed for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives and is applicable for the oxidation of the this compound scaffold.[5]

-

Dissolution: Dissolve the starting material, this compound (1 equivalent), in trifluoroacetic acid (TFA) at room temperature.

-

Oxidant Addition: Add iodosobenzene (PhIO) (2 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) multiple times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography to yield the desired oxidized compound.

Reduction Reactions

The amide functional group in this compound is the primary target for reduction. Amides are among the least reactive carboxylic acid derivatives and require strong reducing agents for this transformation.[6] The most common outcome of this reaction is the conversion of the amide to its corresponding amine, a critical transformation for accessing new chemical space in drug development.[2][7][8]

2.1. Reducing Agents and Products

The choice of reducing agent is critical and can determine whether the amide is reduced to an amine or, under specific conditions, an alcohol.[9]

-

Amine Formation: Strong hydride reagents like lithium aluminum hydride (LiAlH4) are most commonly used for the exhaustive reduction of primary, secondary, and tertiary amides to their corresponding amines.[2][6] Other methods include activation with triflic anhydride followed by reduction with sodium borohydride (NaBH4) or triethylsilane.[8]

-

Alcohol Formation: While less common, protocols using systems like samarium(II) iodide (SmI2)/amine/H2O or specific zinc hydride complexes (NaH-ZnI2) have been developed for the selective reduction of amides to alcohols via C-N bond cleavage.[9][10]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide | 1094370-49-6 | Benchchem [benchchem.com]

- 3. Ch24: Phenols oxidations [chem.ucalgary.ca]

- 4. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. Amine synthesis by amide reduction [organic-chemistry.org]

- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Hydroxyphenoxy)propanamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of 2-(4-Hydroxyphenoxy)propanamide is limited. This guide synthesizes available information for structurally related compounds, primarily (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid, and provides generalized experimental protocols and logical workflows applicable to the characterization of the target compound.

Introduction

This compound is a chemical entity of interest in various research and development sectors. Its structure, featuring a phenolic hydroxyl group, an ether linkage, and a propanamide functional group, suggests potential applications where molecular recognition and hydrogen bonding capabilities are crucial. A thorough understanding of its solubility and stability is paramount for its handling, formulation, and application in any scientific or industrial context. This document provides a summary of available data on a closely related analogue and outlines detailed, standardized protocols for the experimental determination of these key physicochemical properties for this compound.

Physicochemical Properties of Structurally Related Compounds

Table 1: Physicochemical Data for (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid

| Property | Value | Source |

| Chemical Formula | C₉H₁₀O₄ | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 145-148 °C | |

| Solubility | Soluble in methanol, ethanol; slightly soluble in water. | [1] |

| Stability | Stable under normal temperatures and pressures. | [2] |

| Thermal Stability | Decomposition temperature >200°C | [1] |

Proposed Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This protocol outlines the equilibrium solubility determination of this compound in various solvents at controlled temperatures.

Materials:

-

This compound (purity >98%)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Assessment: Forced Degradation Studies

This protocol describes a forced degradation study to identify potential degradation pathways and assess the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber (ICH Q1B guideline compliant)

-

pH meter

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acidic Hydrolysis: Mix the compound solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Mix the compound solution with 0.1 M NaOH. Incubate at a set temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Mix the compound solution with 3% H₂O₂. Store at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.

-

Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect and quantify any degradation products.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the proposed experimental work and a potential degradation pathway.

Caption: Workflow for experimental solubility determination.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(hydroxyphenoxy)] propionic acid is a significant intermediate in the synthesis of various phenoxy- and heterocyclic phenoxy propionic acid herbicides. Its synthesis is a key step in the production of several agrochemicals. Furthermore, derivatives of this compound are explored in medicinal chemistry for their potential therapeutic properties. This document provides detailed protocols for the chemical synthesis of 2-[4-(hydroxyphenoxy)] propionic acid, focusing on the widely utilized Williamson ether synthesis, and presents relevant quantitative data for reproducibility and comparison.

Data Presentation

The following table summarizes quantitative data from various reported synthesis methods for 2-[4-(hydroxyphenoxy)] propionic acid and its intermediates. This allows for a comparative analysis of different synthetic routes.

| Method | Starting Materials | Reagents | Solvent | Reaction Conditions | Product | Yield | Purity/Characterization | Reference |

| Hydrolysis | 2-(4-Acetoxyphenoxy)propanoic acid | Concentrated Hydrochloric Acid | Ethanol | Reflux, 2 hours | 2-(4-hydroxyphenoxy)propanoic acid | 93% | m.p. 136-137.5°C, IR, ¹H NMR | [1] |

| Williamson Ether Synthesis (Ester Route) | Mono-benzyl ether of hydroquinone, 2-bromopropionic acid ethyl ester | Sodium hydroxide | Dehydrated ethanol | Room temperature, 4-6 hours | 2-(4-(benzyloxy) phenoxy) ethyl propionate | Not specified | ¹H NMR, ¹³C NMR | [2] |

| Williamson Ether Synthesis (Acid Route) | Hydroquinone, S-2-chloropropanoic acid sodium salt | Sodium hydroxide, Sodium bisulphite | Water | 65°C, 4 hours | R-2-(4-hydroxyphenoxy)propanoic acid | 85% | HPLC | [3] |

| Multi-step Synthesis | Phenol, S-2-chloropropionic acid | Various catalysts and reagents | Water | Multiple steps with varying conditions | R-(+)-2-(4-hydroxyphenoxy) propionic acid | Not specified | HPLC | [4] |

Experimental Protocols

Method 1: Williamson Ether Synthesis from Hydroquinone and an α-Halopropionic Acid

This protocol is based on the reaction of hydroquinone with an S-2-halopropanoic acid in the presence of a base, a classic example of the Williamson ether synthesis.[3][5][6][7]

Materials:

-

Hydroquinone

-

S-2-chloropropanoic acid sodium salt (or S-2-chloropropanoic acid)

-

Sodium hydroxide (NaOH)

-

Sodium bisulphite (NaHSO₃)

-

Water

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification

-

Methyl isobutyl ketone (MIBK) for extraction (optional)

-

Reaction vessel with stirring and temperature control

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a reaction flask, charge hydroquinone, a small amount of sodium bisulphite (as a mild reducing agent to prevent oxidation of hydroquinone), and water.[3]

-

Base Addition: While stirring and maintaining a nitrogen blanket, heat the mixture to approximately 50°C. Add a 47% aqueous solution of sodium hydroxide.[3]

-

Addition of Halopropionic Acid: Heat the solution to 65°C and add an aqueous solution of S-2-chloropropanoic acid sodium salt.[3]

-

Reaction: Maintain the reaction mixture at 65°C for 4 hours with continuous stirring.[3]

-

Work-up:

-

Cool the reaction mixture and adjust the pH to approximately 11 with phosphoric acid, followed by adjustment to a pH of 6.5-7.5 with sulfuric acid, keeping the temperature controlled at 55°C.[3]

-

Unreacted hydroquinone can be removed by extraction with a suitable organic solvent like methyl isobutyl ketone (MIBK).[3]

-

Acidify the remaining aqueous phase to a pH of 1-2 with sulfuric acid or hydrochloric acid.[3]

-

-

Isolation and Purification:

Characterization:

The final product can be characterized by:

-

Melting Point: Expected to be around 136-137.5°C.[1]

-

Spectroscopy:

Visualizations

Experimental Workflow for Williamson Ether Synthesis

The following diagram illustrates the key steps in the synthesis of 2-[4-(hydroxyphenoxy)] propionic acid via the Williamson ether synthesis.

Caption: Workflow for the synthesis of 2-[4-(hydroxyphenoxy)] propionic acid.

References

- 1. prepchem.com [prepchem.com]

- 2. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 3. PRODUCTION PROCESS OF OPTICALLY PURE 2-(4-HYDROXYPHENOXY)-PROPIONIC ACID COMPOUNDS - Patent 1670743 [data.epo.org]

- 4. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

Application Notes and Protocols for 2-(4-Hydroxyphenoxy)propanamide as a Pesticide Intermediate

Affiliation: Google Research

Abstract

These application notes provide a comprehensive overview of the use of 2-(4-Hydroxyphenoxy)propanamide as a key intermediate in the synthesis of novel pesticides, particularly herbicides. This document outlines the synthesis of the intermediate, its conversion into active herbicidal compounds, and the presumed mechanism of action of the resulting pesticides. Detailed experimental protocols, quantitative data, and visual diagrams of the synthesis workflow and biological pathways are provided to guide researchers and drug development professionals in the agricultural sector.

Introduction

Aryloxyphenoxypropionate (APP) herbicides are a significant class of agrochemicals used for the selective control of grass weeds in broadleaf crops. The biological activity of these herbicides is often dependent on their specific stereochemistry, with the (R)-enantiomer typically being the more active form. The intermediate, this compound, serves as a crucial building block for the synthesis of new amide-containing APP herbicides. Its structure allows for diverse chemical modifications to develop next-generation herbicides with improved efficacy and environmental profiles.

Pesticides derived from this intermediate are expected to function as inhibitors of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in plants.[1][2] This mode of action provides selectivity, as the ACCase enzyme in grasses is more sensitive to these inhibitors than the enzyme found in broadleaf crops and other organisms.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding carboxylic acid, (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid.

Synthesis of (R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid

(R)-(+)-2-(4-Hydroxyphenoxy)propionic acid is a key chiral intermediate in the production of several commercial herbicides.[3] It can be synthesized via several routes, including the reaction of hydroquinone with an S-2-halopropanoic acid in the presence of a base.[4] A method starting from hydroquinone and ethyl lactate has also been reported.[5]

Protocol 1: Synthesis of (R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid

This protocol is based on the Williamson ether synthesis followed by hydrolysis.

-

Step 1: Synthesis of Ethyl 2-(4-hydroxyphenoxy)propanoate

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (2 equivalents) in a suitable solvent such as ethanol.

-

Add a base, for example, sodium hydroxide (1.1 equivalents), to the solution and stir until it dissolves.

-

Slowly add ethyl-2-bromopropionate (1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Step 2: Hydrolysis to 2-(4-hydroxyphenoxy)propanoic acid

-

Dissolve the purified ethyl 2-(4-hydroxyphenoxy)propanoate in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide (2-3 equivalents).

-

Stir the mixture at room temperature for 3 hours or until the hydrolysis is complete (monitored by TLC).[5]

-

Acidify the reaction mixture to a pH of approximately 1 with a strong acid (e.g., 2M HCl) under cooling in an ice bath.[5]

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to yield 2-(4-hydroxyphenoxy)propanoic acid.

-

| Parameter | Value | Reference |

| Starting Materials | Hydroquinone, Ethyl lactate | [5] |

| Key Reaction Steps | Etherification, Hydrolysis | [5] |

| Reported Yield | 93% | [5] |

Table 1: Summary of Quantitative Data for the Synthesis of 2-(4-Hydroxyphenoxy)propionic Acid

Amidation of 2-(4-Hydroxyphenoxy)propionic Acid

The carboxylic acid is converted to the corresponding amide, this compound, through an amidation reaction.

Protocol 2: Synthesis of this compound

-

Activation of the Carboxylic Acid:

-

In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(4-hydroxyphenoxy)propanoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

-

Stir the mixture at 0 °C for 30 minutes.

-

-

Amidation Reaction:

-

Slowly add a solution of ammonia in a suitable solvent (e.g., ammonia in methanol or aqueous ammonia) (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any precipitated urea byproduct.

-

Wash the filtrate with a dilute acid (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

| Parameter | Value |

| Starting Material | 2-(4-Hydroxyphenoxy)propionic acid |

| Key Reagents | DCC or EDC, Ammonia |

| Estimated Yield | 70-85% |

Table 2: Estimated Quantitative Data for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Application in Pesticide Synthesis

This compound can be used as a versatile intermediate to synthesize a variety of herbicidal compounds. The hydroxyl group on the phenoxy ring is a key functional group for further modification.

Synthesis of a Hypothetical Herbicide: N-((6-chloropyridin-3-yl)methyl)-2-(4-hydroxyphenoxy)propanamide

This hypothetical herbicide is designed based on the structures of known ACCase inhibitors.

Protocol 3: Synthesis of a Hypothetical Herbicide

-

In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in a suitable dry solvent such as acetonitrile.

-

Add a base, for example, potassium carbonate (1.5 equivalents).

-

To this suspension, add 2-chloro-5-(chloromethyl)pyridine (1.1 equivalents).

-

Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography to yield the final herbicide.

| Parameter | Value |

| Starting Material | This compound |

| Key Reagents | 2-chloro-5-(chloromethyl)pyridine, K2CO3 |

| Estimated Yield | 80-90% |

| Estimated Purity | >95% |

Table 3: Estimated Quantitative Data for the Synthesis of a Hypothetical Herbicide

Caption: Experimental workflow for the synthesis of a hypothetical herbicide.

Mechanism of Action

Herbicides derived from this compound are presumed to act as Acetyl-CoA Carboxylase (ACCase) inhibitors. ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid synthesis.

The inhibition of ACCase leads to a depletion of fatty acids, which are essential components of cell membranes and for energy storage. This disruption of lipid synthesis ultimately leads to the death of the susceptible plant, particularly in rapidly growing tissues. The selectivity of these herbicides for grasses is attributed to differences in the structure of the ACCase enzyme between grasses and broadleaf plants.[1]

Caption: Signaling pathway of ACCase inhibition by herbicide derivatives.

Analytical Methods

The purity of this compound and its derivatives, as well as their quantification in experimental samples, can be determined using High-Performance Liquid Chromatography (HPLC).

Protocol 4: HPLC Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare standard solutions of the analyte in the mobile phase at various concentrations to generate a calibration curve.

This method can be adapted and optimized for specific derivatives and sample matrices.

Conclusion

This compound is a valuable intermediate for the development of new aryloxyphenoxypropionate amide herbicides. The synthetic routes are well-established, and the mechanism of action is understood to be the inhibition of the ACCase enzyme. The protocols and data presented in these notes are intended to serve as a guide for researchers in the agrochemical field to synthesize and evaluate novel herbicidal compounds based on this versatile chemical scaffold. Further research can focus on optimizing the synthesis and exploring the structure-activity relationships of new derivatives to identify candidates with superior herbicidal activity and crop safety profiles.

References

- 1. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic [quickcompany.in]

- 5. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

Application of 2-(4-Hydroxyphenoxy)propanamide in Herbicide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-(4-hydroxyphenoxy)propanamide and its derivatives as key intermediates in the synthesis of aryloxyphenoxypropionate (APP) herbicides. The APP class of herbicides are vital in modern agriculture for their high efficiency and selectivity in controlling grass weeds.[1] The specific stereochemistry of these compounds is crucial for their biological activity, with the (R)-isomer typically exhibiting higher herbicidal efficacy.[1][2]

Core Synthesis Strategies

The primary application of this compound and its precursors in herbicide synthesis involves the coupling of the 4-hydroxyphenoxy moiety with a suitable heterocyclic or aromatic ring system. This is typically achieved through a nucleophilic aromatic substitution reaction. The resulting intermediate can then be further modified to yield the final herbicide product.